3-Bromo-N-methoxy-N-methylbenzamide
Overview
Description
3-Bromo-N-methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 207681-67-2 . It has a molecular weight of 244.09 and its IUPAC name is this compound . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 . The InChI key is VPWARUVASBJSPY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 244.09 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Research by Kametani et al. (1972) explored the synthesis of narwedine-type enones using derivatives of N-methylbenzamide, demonstrating its utility in the synthesis of complex organic compounds (Kametani et al., 1972).
Pharmaceutical Applications
- A study by de Paulis et al. (1985) synthesized a series of compounds from N-methylbenzamides, examining their properties as potential neuroleptic agents, highlighting the relevance of N-methylbenzamide derivatives in medicinal chemistry (de Paulis et al., 1985).
Photodynamic Therapy for Cancer Treatment
- Pişkin et al. (2020) researched the synthesis and characterization of zinc phthalocyanine substituted with benzamide derivatives, including N-methylbenzamide. These compounds exhibit potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Development of Radioactive Tracers
- Mertens et al. (1994) conducted a study on the synthesis of radioiodinated ligands for serotonin receptors, using N-methylbenzamide derivatives. These compounds are valuable for developing tracers in gamma-emission tomography (Mertens et al., 1994).
Antibacterial Research
- Haydon et al. (2010) examined the synthesis and characterization of N-methylbenzamide derivatives as potent inhibitors of bacterial cell division, demonstrating the potential of these compounds in developing new antibacterial agents (Haydon et al., 2010).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Bromo-N-methoxy-N-methylbenzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with phosphodiesterase enzymes, particularly PDE10A, which is abundant in brain tissue . This interaction suggests that this compound may have implications in neurological processes and disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PDE10A can alter cyclic nucleotide levels, impacting signal transduction pathways . Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its inhibition of PDE10A results in increased levels of cyclic nucleotides, which can modulate various cellular responses . Furthermore, this compound may influence gene expression by binding to DNA or interacting with transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which modify its structure and influence its biological activity . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported across cell membranes by specific transporters, influencing its intracellular concentration and biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcriptional machinery, or to the cytoplasm, where it can modulate enzyme activity and cellular signaling pathways.
Properties
IUPAC Name |
3-bromo-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWARUVASBJSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478936 | |
Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207681-67-2 | |
Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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